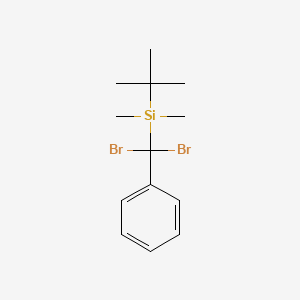
Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl- is a chemical compound known for its unique structure and properties. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound features a dibromophenylmethyl group, a 1,1-dimethylethyl group, and two methyl groups attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl- typically involves the reaction of a dibromophenylmethyl halide with a silane reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the silicon-carbon bonds. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl- may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired reaction conditions and minimize the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the dibromophenylmethyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl- include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, ozone, or other peroxides for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted silanes, silanols, and siloxanes, which have various applications in materials science and organic synthesis .
Scientific Research Applications
Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic transformations.
Biology: Employed in the modification of biomolecules for studying biological processes and developing new diagnostic tools.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl- involves its ability to form stable silicon-carbon bonds and undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, the compound may interact with biomolecules through covalent bonding or non-covalent interactions, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-: Another silane compound with a different organic substituent, used in similar applications.
Silane, chloro(1,1-dimethylethyl)dimethyl-: A related compound with a chlorine substituent, known for its reactivity and use in organic synthesis.
Uniqueness
Silane, (dibromophenylmethyl)(1,1-dimethylethyl)dimethyl- is unique due to the presence of the dibromophenylmethyl group, which imparts distinct reactivity and properties compared to other silane compounds. This uniqueness makes it valuable in specific applications where its particular chemical behavior is advantageous .
Properties
CAS No. |
648428-84-6 |
|---|---|
Molecular Formula |
C13H20Br2Si |
Molecular Weight |
364.19 g/mol |
IUPAC Name |
tert-butyl-[dibromo(phenyl)methyl]-dimethylsilane |
InChI |
InChI=1S/C13H20Br2Si/c1-12(2,3)16(4,5)13(14,15)11-9-7-6-8-10-11/h6-10H,1-5H3 |
InChI Key |
MFQGZLPUWUVRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(C1=CC=CC=C1)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


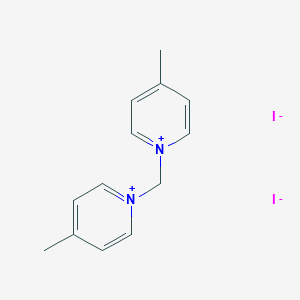

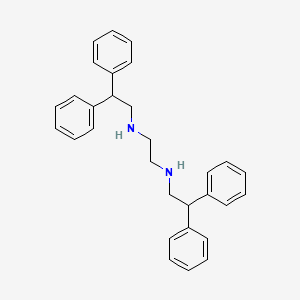
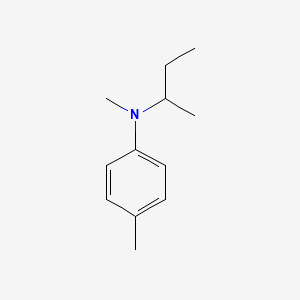
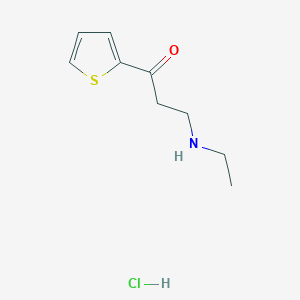
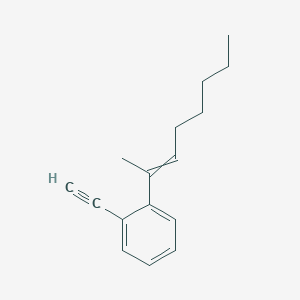
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-](/img/structure/B12586253.png)

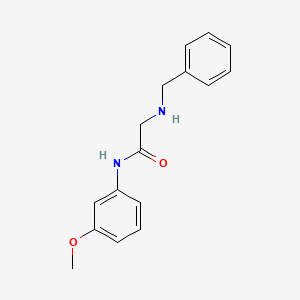
![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)
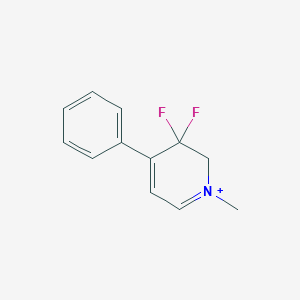
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12586292.png)
![2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1)](/img/structure/B12586298.png)
![3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one](/img/structure/B12586303.png)
